molecular formula C21H21N3O4 B10996991 ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate

ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate

Cat. No.: B10996991
M. Wt: 379.4 g/mol
InChI Key: NCIIXCUOBHNUDK-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and an acetylamino group

Preparation Methods

The synthesis of ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized by reacting an appropriate aniline derivative with an acetylating agent.

    Coupling Reaction: The indole derivative is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the acetylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: A simpler ester that lacks the indole and acetylamino groups, making it less versatile in terms of chemical reactivity and biological activity.

    4-Acetamidoindole: Contains the indole and acetylamino groups but lacks the benzoate ester, limiting its applications in materials science.

    Ethyl 4-(2-morpholinylacetyl)amino benzoate: A structurally similar compound with a morpholine ring instead of the indole moiety, which may alter its biological activity and chemical properties.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 4-[[2-(4-acetamidoindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O4/c1-3-28-21(27)15-7-9-16(10-8-15)23-20(26)13-24-12-11-17-18(22-14(2)25)5-4-6-19(17)24/h4-12H,3,13H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

NCIIXCUOBHNUDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C

Origin of Product

United States

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